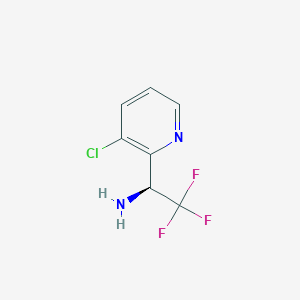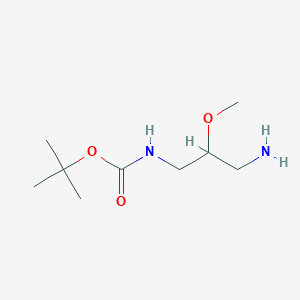
N1-Boc-2-methoxy-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Boc-2-methoxy-1,3-propanediamine is an organic compound with the molecular formula C8H18N2O2. It is a derivative of 1,3-propanediamine, where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group, and the other amino group is substituted with a methoxy group. This compound is commonly used in organic synthesis as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Boc-2-methoxy-1,3-propanediamine typically involves the protection of 1,3-propanediamine with a Boc group followed by the introduction of a methoxy group. One common method includes:
Protection of 1,3-propanediamine: Reacting 1,3-propanediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-1,3-propanediamine.
Methoxylation: Introducing the methoxy group through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection: Using large quantities of di-tert-butyl dicarbonate and 1,3-propanediamine in industrial reactors.
Continuous flow methoxylation: Employing continuous flow reactors for the methoxylation step to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N1-Boc-2-methoxy-1,3-propanediamine undergoes various chemical reactions, including:
Substitution reactions: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Deprotection reactions: The Boc group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkyl halides and nucleophiles such as thiols or amines. Typical conditions involve the use of solvents like dichloromethane and catalysts such as palladium.
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products
Substitution reactions: Depending on the nucleophile used, products can include various substituted amines.
Deprotection reactions: The primary product is 2-methoxy-1,3-propanediamine.
Applications De Recherche Scientifique
N1-Boc-2-methoxy-1,3-propanediamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-Boc-2-methoxy-1,3-propanediamine involves its role as a protected diamine. The Boc group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical and chemical processes, targeting specific molecular pathways and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-1,3-propanediamine: Similar structure but lacks the methoxy group.
N-Boc-2-methyl-1,3-propanediamine: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
N1-Boc-2-methoxy-1,3-propanediamine is unique due to the presence of both the Boc-protected amine and the methoxy group, which provides distinct reactivity and selectivity in synthetic applications. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C9H20N2O3 |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
tert-butyl N-(3-amino-2-methoxypropyl)carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-6-7(5-10)13-4/h7H,5-6,10H2,1-4H3,(H,11,12) |
Clé InChI |
HDQAJSYZUGORCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


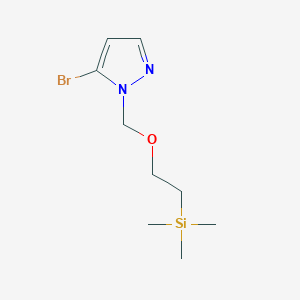
![3-[(Benzyloxy)methyl]piperidine](/img/structure/B13030971.png)


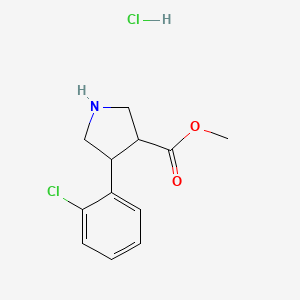

![2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13031015.png)

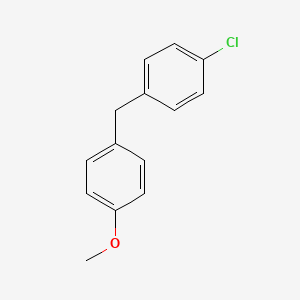

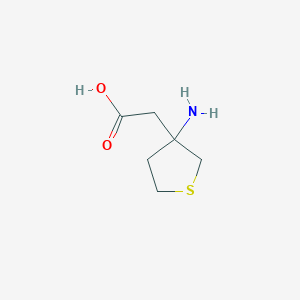
![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B13031027.png)
